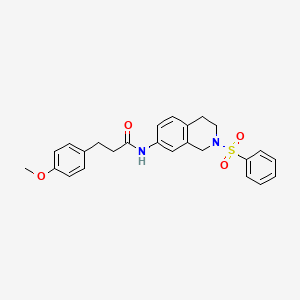
3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula: C19H23NO5S. It features a methoxyphenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 377.45 g/mol |
| Melting Point | 159-164 °C |
| Storage Temperature | 2-8 °C |
| Hazard Classification | Eye Irrit. 2 |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Modulation of Receptor Activity : The tetrahydroisoquinoline structure suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound exhibits cytotoxic effects against various cancer types by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins such as Bcl-2 and caspases has been documented, suggesting a pathway for its anticancer effects .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy:
- Animal Models : Research using rodent models of neurodegenerative diseases has indicated that the compound can reduce neuronal damage and improve cognitive functions.
- Mechanisms : Its interaction with neurotransmitter systems may help in modulating neuroinflammation and reducing oxidative stress in neuronal cells .
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotection in Rodent Models :
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-23-12-7-19(8-13-23)9-14-25(28)26-22-11-10-20-15-16-27(18-21(20)17-22)32(29,30)24-5-3-2-4-6-24/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBPQRVSIXGBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














